Mastoparan (Vespula lewisii)
CAS No.:
Cat. No.: VC16579857
Molecular Formula: C17H29N4O4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29N4O4 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| Standard InChI | InChI=1S/C17H29N4O4/c1-6-11(4)8-15(23)20-13(9-14(18)22)17(25)21-12(7-10(2)3)16(24)19-5/h5,8,10-13H,6-7,9H2,1-4H3,(H2,18,22)(H,19,24)(H,20,23)(H,21,25)/t11-,12-,13-/m0/s1 |
| Standard InChI Key | TUBMYCMWJALXAS-AVGNSLFASA-N |
| Isomeric SMILES | CC[C@H](C)[CH]C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[CH] |
| Canonical SMILES | CCC(C)[CH]C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N[CH] |
Introduction
Chemical Identity and Structural Features
Primary Structure and Sequence
Mastoparan is a 14-amino acid polypeptide with the sequence Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ (INLKALAALAKKIL-NH₂) . Its molecular formula is C₇₀H₁₃₁N₁₉O₁₅, and it has a molecular weight of 1,478.9 g/mol . The peptide’s C-terminal amidation enhances its stability and biological activity, a common feature in venom-derived toxins .
Secondary and Tertiary Structure
The amphiphilic nature of Mastoparan arises from its alternating hydrophobic (e.g., leucine, isoleucine) and cationic (lysine) residues, enabling it to adopt an α-helical conformation in membrane environments . This structural motif facilitates interactions with lipid bilayers and intracellular proteins. Nuclear magnetic resonance (NMR) studies suggest that the helix spans residues 3–14, with a flexible N-terminal region critical for target specificity .
Table 1: Key Physicochemical Properties of Mastoparan
| Property | Value |
|---|---|
| Molecular Formula | C₇₀H₁₃₁N₁₉O₁₅ |
| Molecular Weight | 1,478.9 g/mol |
| Isoelectric Point (pI) | ~10.5 (predicted) |
| Solubility | Water, acidic buffers |
| Stability | Stable at -20°C; lyophilized |
Natural Sources and Biosynthesis
Mastoparan is the predominant toxic component in Vespula lewisii venom, constituting up to 5% of the venom’s dry weight . Its biosynthesis involves ribosomal translation followed by post-translational modifications, including C-terminal amidation and proteolytic cleavage of a precursor protein . Unlike larger protein toxins, Mastoparan’s small size allows rapid diffusion into tissues upon envenomation, contributing to immediate pain and inflammation.
Mechanisms of Biological Action
Membrane Interaction and Cell Permeabilization
Mastoparan’s cationic residues (lysine at positions 4, 11, and 12) facilitate electrostatic interactions with anionic phospholipids in cell membranes, while hydrophobic residues embed into the lipid bilayer . This dual interaction disrupts membrane integrity, leading to ion leakage and cell lysis at high concentrations. In mast cells, this permeabilization triggers degranulation and histamine release, exacerbating allergic responses .
Intracellular Signaling Modulation
Beyond membrane effects, Mastoparan modulates intracellular pathways by mimicking G-protein-coupled receptor (GPCR) ligands. It directly activates heterotrimeric G-proteins (e.g., Gαᵢ/o) by binding to their α-subunits, bypassing receptor activation . This property has made it a valuable tool in studying GPCR-independent signaling cascades.
Enzyme Activation and Inhibition
Mastoparan stimulates phospholipase A₂ (PLA₂), an enzyme critical for arachidonic acid release and inflammatory mediator synthesis . Conversely, it inhibits calmodulin-dependent phosphodiesterase, disrupting cyclic nucleotide signaling . These dual effects underscore its pleiotropic influence on cellular physiology.
Antimicrobial Properties and Engineering
Native Antimicrobial Activity
Mastoparan exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, with minimum inhibitory concentrations (MICs) ranging from 2–16 μg/mL . Its mechanism involves membrane disruption and translocation into the cytoplasm, where it binds nucleic acids and inhibits replication .
Toxicity Mitigation via Structural Engineering
While potent, Mastoparan’s cytotoxicity toward mammalian cells (e.g., hemolysis at >10 μg/mL) limits therapeutic use . Researchers at the University of Pennsylvania addressed this by synthesizing analogs with reduced hydrophobicity. For example, substituting alanine for leucine at position 7 decreased hemolysis by 90% while retaining antimicrobial efficacy . In murine sepsis models, these analogs improved survival rates from 20% to 80% .
Table 2: Engineered Mastoparan Analogs and Their Properties
| Analog | Sequence Modification | MIC (μg/mL) | Hemolysis (% at 50 μg/mL) |
|---|---|---|---|
| Mast-L | Native sequence | 2–16 | 95 |
| Mast-7A | L7→A substitution | 4–32 | 10 |
| Mast-K10 | K10→polar residue substitution | 8–64 | 5 |
Biomedical Applications and Current Research
Antimicrobial Drug Development
The global antimicrobial resistance crisis has intensified interest in Mastoparan-derived peptides. Their rapid bactericidal action and low propensity for resistance (due to membrane-targeting mechanisms) make them attractive candidates . Phase I trials for a Mastoparan-inspired drug, MP-1, are underway for topical treatment of diabetic foot infections .
Cancer Therapeutics
Mastoparan’s ability to induce mitochondrial permeability transition (MPT) has been exploited in oncological studies. In breast cancer cell lines (MCF-7), it triggers cytochrome c release and apoptosis at IC₅₀ values of 15 μM . Synergy with conventional chemotherapeutics (e.g., doxorubicin) is under investigation.
Neuroscience Research
As a secretagogue, Mastoparan enhances neurotransmitter release in synaptic vesicles, aiding studies of exocytosis mechanisms . Its use in Parkinson’s disease models to modulate dopamine release has provided insights into vesicular trafficking defects.
Challenges and Future Directions
Toxicity and Delivery Challenges
Systemic administration remains problematic due to Mastoparan’s hemolytic activity. Nanoparticle encapsulation (e.g., lipid-based carriers) and localized delivery systems (e.g., hydrogels) are being tested to improve therapeutic indices .
Expanding the Chemical Space
Advances in peptide engineering, such as non-canonical amino acid incorporation and cyclization, aim to enhance stability and target specificity. A 2024 study demonstrated that D-amino acid substitutions in Mastoparan reduced proteolytic degradation in serum by 70% .
Ecological and Ethical Considerations
Sustainable synthesis of Mastoparan analogs via recombinant DNA technology in E. coli or yeast is critical to reducing reliance on venom extraction from wasps, which raises ethical and ecological concerns .
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